2-(3-Amino-4-chlorobenzoyl)benzoic acid

Thermal Stability Solid-State Characterization Process Development

Researchers developing chlorthalidone ANDA methods face regulatory rejection if unqualified impurity standards are used. This compound provides the exact pharmacopoeia-defined 3-amino-4-chloro substitution pattern essential for method validation. • Melting point 171-179 °C enables in-process identity checks; • ≥98% HPLC purity ensures reliable quantification; • Dual utility as PKC fluorescent reporter building block.

Molecular Formula C14H10ClNO3
Molecular Weight 275.68 g/mol
CAS No. 118-04-7
Cat. No. B030996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-4-chlorobenzoyl)benzoic acid
CAS118-04-7
Synonymso-(3-Amino-4-chlorobenzoyl)-benzoic acid;  2-[(3-Amino-4-chlorophenyl)carbonyl]benzoic acid;  3’-Amino-4’-chloro-o-benzoylbenzoic acid;  4-Chloro-3-aminobenzophenone-2’-carboxylic acid;  NSC 74496;  o-(3-Amino-4-chlorobenzoyl)benzoic acid
Molecular FormulaC14H10ClNO3
Molecular Weight275.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O
InChIInChI=1S/C14H10ClNO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19)
InChIKeyMQECGSWGDQIHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-chlorobenzoyl)benzoic Acid: Identity and Dual Utility


2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7) is a substituted benzophenone derivative with the molecular formula C14H10ClNO3 and a molecular weight of 275.69 g/mol . The compound is structurally characterized by an o-carboxybenzophenone core bearing an amino group at the 3-position and a chlorine substituent at the 4-position of the pendant phenyl ring . It exists as a pale yellow to light yellow solid at ambient temperature, with a melting point reported in the range of 171–179°C depending on purity and measurement conditions . Its solubility profile reflects its amphiphilic nature: it exhibits slight solubility in DMSO and methanol, and is practically insoluble in water . The compound serves two primary, distinct roles: (i) as a key process-related impurity and reference standard for the thiazide-like diuretic chlorthalidone, where its accurate identification and quantification are mandated by regulatory frameworks [1]; and (ii) as a versatile synthetic building block, notably employed in the preparation of a synthetic fluorescent reporter for Protein Kinase C (PKC) activity [2].

Why 2-(3-Amino-4-chlorobenzoyl)benzoic Acid Is Irreplaceable


Generic substitution of 2-(3-amino-4-chlorobenzoyl)benzoic acid with structurally analogous compounds such as 2-amino-5-chlorobenzophenone (CAS 719-59-5) or 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3) is scientifically untenable due to fundamental differences in molecular architecture that drive divergent physicochemical properties, synthetic utility, and regulatory function. The presence of both the o-carboxylic acid moiety and the specific 3-amino-4-chloro substitution pattern on the benzophenone scaffold confers a unique combination of hydrogen-bonding capacity, acidity (pKa ~3.24 ), and steric/electronic character that is not recapitulated by isomers or simpler analogs . Critically, this exact substitution pattern is the pharmacopoeia-defined impurity profile for chlorthalidone; replacement with an unqualified analog invalidates analytical method validation, ANDA regulatory submissions, and GMP batch release testing [1]. Similarly, in chemical biology applications, the compound's specific reactivity enables conjugation to a fluorophore for PKC activity sensing—a functional role for which 2-amino-5-chlorobenzophenone or 2-(4-chlorobenzoyl)benzoic acid are chemically and mechanistically unsuited [2]. The quantitative evidence presented below substantiates these non-interchangeable distinctions.

2-(3-Amino-4-chlorobenzoyl)benzoic Acid vs. Key Analogs


Melting Point Elevation vs. 2-Amino-5-chlorobenzophenone

2-(3-Amino-4-chlorobenzoyl)benzoic acid exhibits a melting point of 171–173 °C (lit.) , which is >70 °C higher than that of the structurally related aminobenzophenone analog 2-amino-5-chlorobenzophenone (CAS 719-59-5), which melts at 96–100 °C [1]. This substantial elevation reflects the presence of the o-carboxylic acid group, which engages in strong intermolecular hydrogen bonding in the solid state, a feature absent in 2-amino-5-chlorobenzophenone.

Thermal Stability Solid-State Characterization Process Development

DMSO Solubility Contrast with 2-Amino-5-chlorobenzophenone

The target compound is described as having only 'slight' solubility in DMSO and methanol . In contrast, the comparator 2-amino-5-chlorobenzophenone is reported to be freely soluble in DMSO, with a measured solubility of approximately 55 mg/mL (237.4 mM) . This ~20-fold or greater difference in DMSO solubility dictates distinct approaches to stock solution preparation and handling in both analytical and synthetic procedures.

Solubility Sample Preparation Analytical Method Development

Melting Point Distinction from Non-Aminated Precursor

The target compound, 2-(3-amino-4-chlorobenzoyl)benzoic acid, displays a melting point of 171–173 °C (lit.) , which is 22–24 °C higher than that of its non-aminated precursor analog, 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3), which melts at 147–149 °C . This difference reflects the introduction of the electron-donating amino group, which alters both the electronic distribution and the solid-state packing arrangement.

Process Control Purity Analysis Synthetic Intermediate Characterization

Pharmacopoeial Impurity Role vs. Unregulated Intermediate

2-(3-Amino-4-chlorobenzoyl)benzoic acid is explicitly designated and supplied as a chlorthalidone amino impurity reference standard, supported by detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial production quality control [1][2]. In contrast, 2-amino-5-chlorobenzophenone, while used as a starting material for benzodiazepine synthesis [3], lacks a defined pharmacopoeial impurity status and is not subject to the same level of analytical rigor or regulatory documentation when used as a reference material.

Pharmaceutical QC Reference Standards ANDA Regulatory Filings

Unique Synthetic Access to PKC Fluorescent Reporter

The o-carboxylic acid group of 2-(3-amino-4-chlorobenzoyl)benzoic acid serves as a functional handle for conjugation to a fluorophore, enabling the construction of a synthetic fluorescent reporter that undergoes phosphorylation by Protein Kinase C (PKC) [1]. This specific application is documented in the primary literature (Chen, C., et al., J. Am. Chem. Soc. 2002, 124, 3840) [1]. In contrast, 2-amino-5-chlorobenzophenone lacks this carboxylic acid functionality and is instead employed as a building block for benzodiazepines [2], while 2-(4-chlorobenzoyl)benzoic acid, though possessing the acid group, lacks the requisite amino substituent needed for the reporter's design.

Chemical Biology Fluorescent Probes Kinase Activity Assays

Application Scenarios for 2-(3-Amino-4-chlorobenzoyl)benzoic Acid


Chlorthalidone Method Validation and GMP Batch Testing

Procure as a certified reference standard for the identification, quantification, and control of the chlorthalidone amino impurity during HPLC analysis. The compound's defined pharmacopoeial status and availability with full regulatory characterization (NMR, MS, HPLC purity data) [1] are essential for ANDA submissions and GMP quality control [1][2]. Its distinct melting point (171–173 °C) and limited DMSO solubility inform appropriate standard preparation and storage conditions.

Synthesis of Fluorescent PKC Activity Reporters

Utilize as a key synthetic building block for preparing a protein kinase C phosphorylatable fluorescent reporter, as described by Chen et al. [1]. The o-carboxylic acid moiety is essential for conjugating the fluorophore; analogs such as 2-amino-5-chlorobenzophenone lack this functional group and cannot be substituted [2]. The compound's purity (≥95% HPLC ) ensures reliable bioconjugation yields.

Process Development for Chlorthalidone Synthesis

Employ as a process intermediate or impurity marker during the optimization of chlorthalidone synthetic routes. The substantial melting point differential relative to the precursor 2-(4-chlorobenzoyl)benzoic acid (Δ 22–24 °C [1][2]) provides a convenient in-process control checkpoint to monitor the nitration-reduction sequence. Furthermore, its thermal stability and defined solid-state properties [1] facilitate handling in pilot-scale manufacturing.

Analytical Method and Column Screening

Use as a test probe for evaluating reverse-phase HPLC column selectivity due to its mixed polarity and functional groups. The compound's slight solubility in DMSO and methanol [1][2] requires careful mobile phase optimization, making it a challenging and informative analyte for method development studies. Its separation behavior on Newcrom R1 columns has been documented , providing a baseline for comparative column screening.

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